molecular formula C12H17NO B3073245 2-(4-Ethylphenyl)morpholine CAS No. 1017417-84-3

2-(4-Ethylphenyl)morpholine

Cat. No.: B3073245
CAS No.: 1017417-84-3
M. Wt: 191.27 g/mol
InChI Key: YZSMQKAOFQFJIO-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)morpholine is a chemical compound with the molecular formula C12H17NO . It is a member of the morpholine family, which are organic compounds containing a morpholine moiety .


Synthesis Analysis

The synthesis of morpholines, including this compound, has been a topic of significant research. Recent advances in the synthesis of morpholines have been from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with an oxygen atom and a nitrogen atom at positions 1 and 4, respectively . The molecular weight of this compound is approximately 191.270 Da .

Scientific Research Applications

Synthesis and Characterization

The compound 2-(4-Ethylphenyl)morpholine and its derivatives are often synthesized and characterized for various structural and chemical properties. A study detailed the synthesis and characterization of a morpholine derivative, highlighting its crystal structure and confirming its structure through NMR, IR, and Mass spectral studies. This compound was also assessed for its biological activities, including antibacterial, antioxidant, and anti-TB activities (Mamatha S.V, et al., 2019).

Antimicrobial Applications

Morpholine derivatives, including those structurally similar to this compound, have been investigated for their antimicrobial properties. For instance, the modulation of antibiotic activity against multidrug-resistant strains by a morpholine compound was studied, indicating its potential in enhancing the efficacy of antibiotics (M. A. Oliveira, et al., 2015).

Complexation and Catalysis

Morpholine compounds have been utilized in the complexation with metals, leading to various applications. The synthesis and complexation of morpholine derivatives with palladium(II) and mercury(II) were reported, revealing their structural properties and potential applications in catalysis (A. Singh, et al., 2000). Additionally, Rhodium(III) complexes of morpholine derivatives were synthesized and applied as efficient catalysts for the transfer hydrogenation reaction of ketones, indicating their significance in chemical synthesis (Pradhumn Singh, et al., 2010).

Pharmacological Applications

Apart from synthesis and catalysis, morpholine derivatives have also been studied for their pharmacological properties. A study reported the pharmacological screening of novel Benzimidazole-Morpholine derivatives as dual-acting inhibitors, demonstrating their potential in treating inflammatory diseases (N. O. Can, et al., 2017).

Safety and Hazards

The safety data sheet for morpholine indicates that it is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. It is also suspected of damaging fertility or the unborn child .

Future Directions

The synthesis of morpholines, including 2-(4-Ethylphenyl)morpholine, continues to be a topic of significant research interest due to their widespread availability in natural products and biologically relevant compounds . Future research directions may include the development of more efficient synthesis methods and the exploration of new pharmacological activities.

Properties

IUPAC Name

2-(4-ethylphenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-10-3-5-11(6-4-10)12-9-13-7-8-14-12/h3-6,12-13H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSMQKAOFQFJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CNCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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